molecular formula C19H19NO3S B2359215 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide CAS No. 852438-76-7

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide

Cat. No.: B2359215
CAS No.: 852438-76-7
M. Wt: 341.43
InChI Key: PVCXHTAYDBAZBA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Protective Group in Synthesis The 3,4-dimethoxybenzyl moiety, structurally similar to the chemical , has been utilized as a protective group for 1,2-thiazetidine 1,1-dioxide derivatives. The protective group is effectively removed by 2,3-dichloro 5,6-dicyanobenzoquinone, with the yield influenced by the substituents on the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Precursor in Ylide Synthesis N-Phenylbenzamide derivatives have been involved in the synthesis of highly stabilized ylides. The reaction of N-Phenylbenzamide with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine forms substituted ylides. The structure of these compounds has been confirmed through spectroscopic methods (Ramazani & Karimi-Avargani, 2002).

Crystal Structure Elucidation The crystal structure of a related compound, containing an N-phenylbenzamide moiety, has been determined by X-ray diffraction. This research offers insights into the structural parameters and could be referenced for similar compounds (Bruno et al., 2010).

Chemical Reactivity and Binding Studies have reported the synthesis and binding properties of benzamide derivatives, particularly focusing on receptor binding and inhibitory actions in biological systems. These compounds offer insights into chemical reactivity and potential biological interactions (Xu et al., 2005).

Synthesis and Evaluation of Derivatives Research has been conducted on the synthesis of N-phenylbenzamide derivatives, evaluating their various biological activities. Such studies provide a foundation for understanding the synthesis pathways and potential applications of these derivatives in different fields (Purnama Sary et al., 2015).

Physicochemical Properties and Applications Studies have also investigated the physicochemical properties and potential applications of N-phenylbenzamide derivatives in various domains, including their solubility, thermal stability, and potential as building blocks in organic synthesis (Behniafar & Haghighat, 2006).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-8-9-16(12-15(14)2)19(21)20(17-6-4-3-5-7-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCXHTAYDBAZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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